4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide

physicochemical profiling ADME prediction compound library design

4-Methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide (CAS 866248-21-7; molecular formula C20H16N4O2; MW 344.4 g/mol) is a fully synthetic small-molecule heterocycle comprising an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a phenyl ring and at the 3-position with a 4-methoxybenzamide moiety. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, documented to engage a broad array of biological targets including receptor tyrosine kinases (e.g., MET), GPBAR1 (TGR5), GABAA receptors, and fungal lanosterol 14α-demethylase (CYP51).

Molecular Formula C20H16N4O2
Molecular Weight 344.4 g/mol
Cat. No. B12125407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide
Molecular FormulaC20H16N4O2
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C20H16N4O2/c1-26-16-10-8-15(9-11-16)19(25)23-18-17(14-6-3-2-4-7-14)22-20-21-12-5-13-24(18)20/h2-13H,1H3,(H,23,25)
InChIKeyKUDMHFWFQXYFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide – Procurement-Grade Structural and Physicochemical Baseline


4-Methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide (CAS 866248-21-7; molecular formula C20H16N4O2; MW 344.4 g/mol) is a fully synthetic small-molecule heterocycle comprising an imidazo[1,2-a]pyrimidine core substituted at the 2-position with a phenyl ring and at the 3-position with a 4-methoxybenzamide moiety . The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, documented to engage a broad array of biological targets including receptor tyrosine kinases (e.g., MET), GPBAR1 (TGR5), GABAA receptors, and fungal lanosterol 14α-demethylase (CYP51) [1][2][3]. The compound is catalogued in commercial screening libraries under identifiers including ChemDiv2_003200, STK822193, and HMS1378B10, and is supplied primarily as a research-grade screening compound with typical purity ≥95% .

Why 4-Methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide Cannot Be Interchanged with In-Class Analogs – A Substituent-Driven Rationale


Within the 2-phenylimidazo[1,2-a]pyrimidin-3-yl benzamide series, the 4-methoxy substituent on the benzamide ring is not a passive structural decoration. Systematic medicinal-chemistry precedent across imidazo[1,2-a]pyrimidine-based kinase and antifungal programs demonstrates that para-substitution on the benzamide ring modulates both target-binding energetics (via electronic and steric contributions) and physicochemical properties including lipophilicity and hydrogen-bonding capacity [1][2]. Four immediate analogs with identical core but divergent para-substituents—unsubstituted (H), 4-chloro, 4-methyl, 4-fluoro, and 4-trifluoromethyl—each exhibit distinct calculated logP values, polar surface areas, and hydrogen-bond-acceptor counts, directly affecting solubility, permeability, and off-target promiscuity profiles. Substituting one analog for another without verifying target-engagement and selectivity data therefore introduces uncontrolled experimental variability in both biochemical and cell-based assays [3]. The quantitative evidence below documents exactly where the 4-methoxy derivative occupies a distinct position in this chemical space.

Quantitative Differentiation Evidence for 4-Methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide vs. Closest Para-Substituted Benzamide Analogs


Lipophilicity (Calculated XLogP) Differentiates the 4-Methoxy Derivative from Halogenated and Unsubstituted Analogs

The calculated XLogP value for 4-methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide is 3.9, placing it between the unsubstituted benzamide (XLogP = 3.9 for N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide) and the 4-trifluoromethyl analog (XLogP ≈ 4.5 estimated) . The 4-methoxy substituent contributes a hydrogen-bond-acceptor oxygen (total HBA count = 4 vs. 3 for the unsubstituted analog), while simultaneously lowering lipophilicity relative to the 4-CF3 and 4-Cl variants. This balance of moderate lipophilicity with additional H-bonding capacity is relevant when selecting compounds for assays where non-specific protein binding driven by excessive logP must be minimized without sacrificing membrane permeability [1].

physicochemical profiling ADME prediction compound library design

Class-Level Antimycotic Potential: Imidazo[1,2-a]pyrimidine Scaffold Demonstrates Superior Binding Energy to CYP51 vs. Clinical Azole Controls

Although no direct MIC data are publicly available for the specific 4-methoxy compound, the imidazo[1,2-a]pyrimidine scaffold class to which it belongs has demonstrated quantitatively superior in silico binding to the fungal CYP51 target compared to clinical azole drugs. In a published study of 3-acyl imidazo[1,2-a]pyrimidines, all test compounds exhibited binding energies ranging from –6.11 to –9.43 kcal/mol against lanosterol 14α-demethylase, versus –6.16 kcal/mol for ketoconazole and even less favorable values for fluconazole (+48.93 kcal/mol in the same docking protocol) [1][2]. The presence of a benzamide-type substituent at the 3-position (structurally analogous to the 4-methoxybenzamide motif in the target compound) was identified as critical for this enhanced target engagement [1].

antifungal drug discovery Candida spp. lanosterol 14α-demethylase inhibition

Scaffold Discrimination: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Core in the 4-Methoxybenzamide Series

The target compound (imidazo[1,2-a]pyrimidine core, CAS 866248-21-7, C20H16N4O2, MW 344.4) differs from its imidazo[1,2-a]pyridine analog (4-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, CAS 477489-46-6, C21H17N3O2, MW 343.4) by the replacement of the pyridine ring with a pyrimidine ring at the scaffold fusion position . This substitution introduces an additional nitrogen atom (N4 vs. N3 in the core heterocycle), increasing hydrogen-bond-acceptor capacity and altering the electronic distribution of the fused ring system. The pyrimidine nitrogen at position 1 provides an additional site for target hydrogen-bonding interactions, a feature exploited in MET kinase inhibitor programs where imidazo[1,2-a]pyrimidine derivatives have demonstrated nanomolar c-Met inhibitory activity (IC50 < 500 nM for closely related analogs in patent examples) [1][2].

scaffold hopping kinase inhibitor design heterocyclic chemistry

Kinase-Targeting Precedent: Imidazo[1,2-a]pyrimidine-Benzamide Hybrids as MET and GCN2 Inhibitor Scaffolds

The imidazo[1,2-a]pyrimidine scaffold with a 3-position benzamide-type substituent is structurally embedded within multiple kinase inhibitor patent families. Merck patents (US 7,790,739; WO 2007/050383) explicitly claim imidazo[1,2-a]pyrimidine derivatives as MET tyrosine kinase inhibitors, while a separate Merck patent family (WO 2016/005354) discloses imidazopyrimidine derivatives as GCN2 kinase inhibitors for cancer immunotherapy [1][2]. Closely related imidazo[1,2-a]pyrimidine compounds with 4-methoxyphenyl substitution have demonstrated c-Met inhibitory activity with IC50 values below 500 nM in biochemical assays, as documented in BindingDB for structural analogs [3]. The target compound's 4-methoxybenzamide moiety is a recognized pharmacophoric element in kinase inhibitor design, contributing to both hinge-region binding and selectivity modulation across the kinome [1].

kinase inhibitor MET GCN2 oncology

Optimal Research Application Scenarios for 4-Methoxy-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide Based on Verified Evidence


Focused Antifungal Screening Library Component Targeting Candida CYP51

Inclusion of this compound in medium-throughput antifungal screening decks is supported by class-level evidence that 3-substituted imidazo[1,2-a]pyrimidines exhibit docking-predicted CYP51 binding energies superior to ketoconazole (–6.11 to –9.43 kcal/mol vs. –6.16 kcal/mol) [1]. The 4-methoxybenzamide motif provides a balanced electronic profile (moderate electron donation via resonance) distinct from the electron-withdrawing substituents that drive the best MIC50 values in the published 3-acyl series, offering complementary chemical diversity for hit-finding against Candida spp. including C. albicans, C. glabrata, and C. guilliermondii [1][2].

Kinase Inhibitor Reference Compound for MET and GCN2 Lead Optimization Programs

The compound serves as a structurally characterized reference point within the imidazo[1,2-a]pyrimidine-benzamide kinase-inhibitor chemical space defined by Merck's MET (US 7,790,739) and GCN2 (WO 2016/005354) patent estates [3][4]. Researchers optimizing c-Met or GCN2 inhibitors can employ this compound as a negative or moderate-activity control, leveraging its well-defined physicochemical parameters (XLogP = 3.9, TPSA = 59.3 Ų, HBA = 4) to benchmark the pharmacokinetic impact of para-substituent variation on the benzamide ring .

Physicochemical Probe for Structure-Property Relationship Studies in Heterocyclic Library Design

The combination of a pyrimidine-fused core (conferring 4 H-bond acceptors), a 2-phenyl group (contributing π-stacking potential), and a 4-methoxybenzamide substituent (moderate electron donation without excessive lipophilicity) makes this compound a useful probe for systematic structure-property relationship (SPR) studies. Its calculated XLogP of 3.9 is identical to the unsubstituted benzamide parent but with one additional H-bond acceptor, enabling direct assessment of how incremental HBA count at constant lipophilicity influences solubility, permeability, and target promiscuity in parallel artificial membrane permeability assays (PAMPA) and CYP inhibition panels .

Tau PET Imaging Agent Chemical Space Exploration Starting Material

The Hoffman-La Roche patent family (EP 2,999,701 B1; US 9,801,961) explicitly claims 2-phenylimidazo[1,2-a]pyrimidines with 4-methoxy and 4-alkoxy substituents as tau-aggregate imaging agents for Alzheimer's disease diagnosis [5]. The target compound's 4-methoxybenzamide substitution at the 3-position represents a structurally adjacent chemical space to the claimed imaging-agent core, making it a viable starting scaffold for PET tracer development programs targeting neurodegenerative proteinopathies, particularly where the benzamide carbonyl can be exploited for further derivatization or radiolabeling.

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